Lipophilicity (LogP) Comparison: 2-(2,3-Dihydro-1H-inden-1-yl)ethan-1-ol Versus 1-Indanol and 2-Phenylethanol
The target compound exhibits a calculated LogP of 2.28 , which represents a substantial lipophilicity enhancement compared to 1-indanol (calculated LogP approximately 1.8-1.9) and 2-phenylethanol (LogP 1.36) [1]. This increased LogP value, driven by the combination of the indane bicyclic core and the ethyl spacer, positions the compound closer to the optimal lipophilicity range (LogP 2-3) for blood-brain barrier penetration in CNS-targeted small molecules [2].
| Evidence Dimension | Calculated octanol-water partition coefficient (LogP) |
|---|---|
| Target Compound Data | LogP = 2.28 (calculated) |
| Comparator Or Baseline | 1-Indanol: LogP ≈ 1.8-1.9 (estimated); 2-Phenylethanol: LogP = 1.36 (reported) |
| Quantified Difference | ΔLogP ≈ +0.4 to +0.5 versus 1-indanol; ΔLogP = +0.92 versus 2-phenylethanol |
| Conditions | Calculated LogP values; 2-phenylethanol experimental LogP from Hansch et al. (1995) |
Why This Matters
A LogP difference of +0.92 relative to 2-phenylethanol translates to approximately an 8-fold increase in octanol partitioning, which directly impacts membrane permeability and tissue distribution profiles in pharmaceutical development.
- [1] Hansch, C., Leo, A., & Hoekman, D. (1995). Exploring QSAR: Hydrophobic, Electronic, and Steric Constants. ACS Professional Reference Book. American Chemical Society. View Source
- [2] Pajouhesh, H., & Lenz, G. R. (2005). Medicinal chemical properties of successful central nervous system drugs. NeuroRx, 2(4), 541-553. View Source
